molecular formula C19H19ClN4OS B12470043 N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Cat. No.: B12470043
M. Wt: 386.9 g/mol
InChI Key: NCEHWBVOIREROF-UHFFFAOYSA-N
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Description

N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the chlorobenzyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a thiol reagent.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It has potential use as a pesticide or herbicide, leveraging its biological activity to protect crops from pests and diseases.

    Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

N-[4-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C19H19ClN4OS/c1-3-24-18(15-7-9-17(10-8-15)21-13(2)25)22-23-19(24)26-12-14-5-4-6-16(20)11-14/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

NCEHWBVOIREROF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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